(S)-NDT-19795

NLRP3 inflammasome in vitro pharmacology cell-based assays

Procure (S)-NDT-19795 (Ruvonoflast acid) to bypass CES1-dependent activation required by the prodrug NT-0796. This active NLRP3 inhibitor ensures reliable potency in CES1-deficient systems (HEK293, neurons, cell-free assays). Ideal for neuroinflammation and metabolic disorder research with validated IC50 values (66 nM PBMC, 4.7 μM whole blood).

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 2272917-12-9
Cat. No. B12364141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-NDT-19795
CAS2272917-12-9
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3)C(=C2C1)NC(=O)OC(CC4=NC=CC=N4)C(=O)O
InChIInChI=1S/C20H21N3O4/c24-19(25)16(11-17-21-8-3-9-22-17)27-20(26)23-18-14-6-1-4-12(14)10-13-5-2-7-15(13)18/h3,8-10,16H,1-2,4-7,11H2,(H,23,26)(H,24,25)/t16-/m1/s1
InChIKeyOYXWZQHGHRELLY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruvonoflast Acid (NDT-19795) NLRP3 Inhibitor: Key Specifications for Research Procurement


Ruvonoflast acid (CAS 2272917-12-9, also designated NDT-19795) is a carboxylic acid small molecule that functions as a direct inhibitor of the NLRP3 inflammasome [1]. It represents the intracellular active metabolite derived from the isopropyl ester prodrug NT-0796 (Ruvonoflast) following hydrolysis by carboxylesterase-1 (CES1) [2]. The compound demonstrates inhibitory activity against NLRP3-mediated IL-1β release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 66 nM, while exhibiting reduced potency in whole blood assays (IC50 of 4.7 μM) [3]. Ruvonoflast acid is currently applied in preclinical research contexts investigating neuroinflammatory and metabolic disorders, including diet-induced obesity models where it reverses systemic inflammation and astrogliosis .

Why Ruvonoflast Acid (NDT-19795) Cannot Be Replaced by NT-0796 Prodrug or Alternative NLRP3 Inhibitors


Within the NLRP3 inflammasome inhibitor class, compounds cannot be freely interchanged due to fundamental differences in molecular identity, activation requirements, and bioactivity profiles. Ruvonoflast acid (NDT-19795) is the direct active species, whereas the prodrug NT-0796 requires intracellular conversion by carboxylesterase-1 (CES1) to yield NDT-19795 [1]. This CES1-dependent activation introduces a critical variable: cell types lacking sufficient CES1 expression (such as many neuronal cell lines or purified protein systems) will exhibit minimal inhibition with NT-0796 but respond appropriately to NDT-19795 [2]. Furthermore, alternative NLRP3 inhibitors differ in potency, chemical scaffold, and safety profiles. MCC950 (CRID3), a sulfonylurea-based inhibitor, demonstrates IC50 values of 7.5–8.1 nM in BMDMs and HMDMs but has been associated with hepatotoxicity concerns at elevated doses [3]. Dapansutrile (OLT1177), a non-sulfonylurea clinical candidate, shows approximately 5-fold lower binding affinity to NLRP3 (KD = 1.2 μM) compared to MCC950 (KD = 0.224 μM) [4]. Substitution without validating the specific research context can yield irreproducible data or mischaracterized mechanisms.

Ruvonoflast Acid (NDT-19795): Quantified Differentiation Evidence Versus NT-0796, MCC950, and Dapansutrile


CES1-Independent Activity: Ruvonoflast Acid Bypasses Prodrug Activation Requirements Present in NT-0796

Ruvonoflast acid (NDT-19795) is the direct active species that does not require intracellular enzymatic conversion for NLRP3 inhibition. In contrast, the prodrug NT-0796 is an isopropyl ester that must be hydrolyzed by carboxylesterase-1 (CES1) to release NDT-19795 [1]. This mechanistic difference translates to substantial functional disparity in CES1-deficient experimental systems: NT-0796 exhibits markedly attenuated potency in CES1-negative cell lines, whereas NDT-19795 maintains full inhibitory activity regardless of CES1 expression status [2].

NLRP3 inflammasome in vitro pharmacology cell-based assays CES1-negative cell models

Whole Blood IC50 of 4.7 μM Defines Ruvonoflast Acid's Potency in Physiologically Relevant Matrices

Ruvonoflast acid (NDT-19795) exhibits an IC50 of 4.7 μM for NLRP3 inhibition in whole blood assays, a more physiologically relevant matrix that accounts for plasma protein binding and cellular complexity . This whole blood potency provides a benchmark for interpreting in vivo efficacy expectations and contrasts with the substantially lower IC50 observed in PBMC assays (66 nM), reflecting the impact of plasma protein binding and red blood cell partitioning . In comparison, the prodrug NT-0796 demonstrates an IC50 of 0.32 nM in PBMC assays but corresponding whole blood data are not widely reported .

NLRP3 inflammasome whole blood assay translational pharmacology ex vivo potency

Chemical Scaffold Differentiation: Non-Sulfonylurea Carboxylic Acid Backbone Distinguishes NDT-19795 from MCC950

Ruvonoflast acid (NDT-19795) possesses a carboxylic acid-containing scaffold structurally distinct from sulfonylurea-based NLRP3 inhibitors such as MCC950 (CRID3) [1]. MCC950, while potent (IC50 = 7.5 nM in BMDMs; 8.1 nM in HMDMs), contains a sulfonylurea moiety and has been associated with hepatotoxicity concerns at elevated doses, manifesting as elevated transaminase levels in preclinical studies [2]. NDT-19795 and its prodrug NT-0796 are non-sulfonylurea compounds, potentially circumventing the hepatotoxicity liability associated with sulfonylurea-containing inhibitors [3]. Direct hepatotoxicity comparative data for NDT-19795 versus MCC950 are not published; this differentiation is class-level inference based on chemical scaffold distinctions.

NLRP3 inflammasome medicinal chemistry chemical scaffold comparison hepatotoxicity risk

NLRP3 Binding Affinity Comparison: NDT-19795/NT-0796 Versus Dapansutrile (OLT1177)

Binding affinity data for NLRP3 inhibitors enable prediction of target engagement efficiency. Dapansutrile (OLT1177), a clinical-stage non-sulfonylurea NLRP3 inhibitor, directly binds NLRP3 with a KD of 1.2 μM in cell-free assays and reduces NLRP3 ATPase activity [1]. In comparison, MCC950 demonstrates a KD of 0.224 μM, representing approximately 5-fold higher affinity [1]. Direct KD values for NDT-19795 or NT-0796 are not publicly reported; however, functional potency comparisons suggest NT-0796 (PBMC IC50 = 0.32 nM) [2] is substantially more potent than dapansutrile (HMDM IC50 ≈ 1 μM; J774A.1 cell IC50 = 100 nM) [3].

NLRP3 inflammasome target engagement binding affinity KD comparison

Preclinical In Vivo Validation: Ruvonoflast Acid Reverses Diet-Induced Obesity and Neuroinflammation

Ruvonoflast acid (NDT-19795) and its prodrug NT-0796 have been evaluated in a diet-induced obesity (DIO) mouse model, a system that recapitulates chronic low-grade systemic inflammation and astrogliosis relevant to metabolic syndrome and neurodegenerative disease research . In this model, treatment with the Ruvonoflast chemotype reversed high-fat diet-induced obesity, reduced systemic inflammation markers, and attenuated astrogliosis . While MCC950 has demonstrated efficacy in acute inflammation models (LPS plus ATP challenge, imiquimod-induced skin inflammation, house dust mite-induced airway inflammation) [1], the DIO model represents a chronic, disease-relevant paradigm distinct from acute challenge systems.

metabolic inflammation neuroinflammation diet-induced obesity in vivo pharmacology

Recommended Applications of Ruvonoflast Acid (NDT-19795) Based on Quantified Evidence


In Vitro NLRP3 Pathway Studies in CES1-Deficient Cell Lines or Cell-Free Biochemical Assays

Use NDT-19795 (Ruvonoflast acid) directly in any experimental system where CES1 expression is absent, low, or uncharacterized. This includes most immortalized cell lines (HEK293, HeLa, SH-SY5Y), primary neuronal cultures, and cell-free biochemical assays (NLRP3 ATPase activity, protein binding studies). NDT-19795 bypasses the CES1-dependent activation required by the prodrug NT-0796, eliminating a major confounding variable [1]. In such systems, NT-0796 will produce artificially low or absent inhibition regardless of actual NLRP3 pathway involvement. Direct procurement of the active acid species ensures that observed results reflect genuine NLRP3 inhibition rather than variable prodrug conversion efficiency.

Whole Blood or Plasma-Containing Ex Vivo Assays Requiring Physiologically Relevant Potency Benchmarking

NDT-19795 is characterized by an IC50 of 4.7 μM in whole blood NLRP3 activation assays [1]. This value accounts for plasma protein binding and cellular partitioning effects, providing a quantitative benchmark for translating in vitro findings to in vivo dosing considerations. Researchers designing ex vivo whole blood stimulation studies or validating NLRP3 target engagement in clinical samples should utilize NDT-19795 as a reference inhibitor with established whole blood pharmacology. The compound's defined potency in this complex matrix enables accurate interpretation of target engagement relative to free plasma concentration projections.

Preclinical In Vivo Studies of Chronic Metabolic Inflammation and Neurodegeneration Models

The Ruvonoflast chemotype (NT-0796 prodrug converting to NDT-19795 in vivo) has demonstrated efficacy in reversing high-fat diet-induced obesity, systemic inflammation, and astrogliosis in the DIO mouse model [1]. This validation supports application in chronic disease models where sustained NLRP3 activation drives pathology, including metabolic syndrome, obesity-associated inflammation, and neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis [1]. The prodrug NT-0796 has completed Phase I clinical evaluation with demonstrated CNS penetration and favorable pharmacokinetics, while NDT-19795 serves as the appropriate analytical reference standard for bioanalytical method development and metabolite quantification [2].

Selectivity Profiling and Off-Target Assessment Requiring Non-Sulfonylurea Chemical Scaffold

NDT-19795 belongs to a non-sulfonylurea carboxylic acid chemical class, structurally distinct from the sulfonylurea-containing MCC950/CRID3 series [1]. Researchers investigating scaffold-dependent differences in NLRP3 inhibition mechanism, selectivity profiles, or safety pharmacology should incorporate NDT-19795 as a representative of this distinct chemotype. The sulfonylurea moiety in MCC950 has been associated with hepatotoxicity at elevated doses, manifesting as transaminase elevation [2]. For chronic dosing studies or research programs seeking to differentiate chemical series based on scaffold-specific liabilities, NDT-19795 offers a non-sulfonylurea comparator.

Quote Request

Request a Quote for (S)-NDT-19795

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.